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Compound of Interest

Compound Name: 1,3-Dibromo-2-iodobenzene

Cat. No.: B1587508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1,3-Dibromo-2-iodobenzene (CAS No. 19821-80-8). Designed for professionals in research

and drug development, this document moves beyond a simple data repository to offer a

detailed interpretation of the spectral features, grounded in the fundamental principles of

spectroscopic techniques. By understanding the causality behind the observed data,

researchers can leverage this information for unambiguous compound identification, purity

assessment, and reaction monitoring.

Molecular Structure and Expected Spectroscopic
Features
1,3-Dibromo-2-iodobenzene is a polysubstituted aromatic compound with the molecular

formula C₆H₃Br₂I. The strategic placement of three heavy halogen atoms on the benzene ring

significantly influences its electronic environment and, consequently, its spectroscopic

signatures. The asymmetry of the substitution pattern is a key determinant of the complexity of

its NMR spectra, while the carbon-halogen bonds will exhibit characteristic absorptions in the

infrared spectrum. Mass spectrometry is expected to show a distinctive isotopic pattern due to

the presence of bromine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 1,3-Dibromo-2-iodobenzene, both ¹H and ¹³C NMR provide critical information about the

connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy
Predicted Data and Interpretation:

Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and

are expected to give rise to a complex splitting pattern. The chemical shifts are influenced by

the anisotropic effects of the benzene ring and the inductive effects of the halogen substituents.

Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

H-4 7.65
Doublet of doublets

(dd)
J = 8.0, 1.5

H-5 7.15 Triplet (t) J = 8.0

H-6 7.85
Doublet of doublets

(dd)
J = 8.0, 1.5

Rationale for Predictions: The predicted chemical shifts are based on the additive effects of the

halogen substituents on the aromatic ring. The iodine atom, being the most polarizable, will

have a significant influence on the neighboring protons. The expected coupling constants are

typical for ortho- and meta-couplings in a benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid sample like 1,3-
Dibromo-2-iodobenzene is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and shim the probe to optimize the magnetic field homogeneity.

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32

scans).

Data Acquisition and Processing:

Acquire the Free Induction Decay (FID).

Apply a Fourier transform to the FID.

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

Logical Workflow for NMR Data Acquisition:
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Caption: Workflow for acquiring and processing NMR data.
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¹³C NMR Spectroscopy
Experimental and Predicted Data with Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the

benzene ring, as they are all in different chemical environments. The carbon atoms directly

bonded to the halogens will experience significant shifts. A document from Wiley-VCH provides

what appears to be experimental ¹³C NMR data for 1,3-Dibromo-2-iodobenzene in CDCl₃ at

126 MHz, with the following peaks: δ 160.7, 140.7, 130.4, 118.8, 115.8, 89.9.[1]

Carbon Atom
Experimental
Chemical Shift
(ppm)[1]

Predicted Chemical
Shift (ppm)

Assignment
Rationale

C-1 (C-Br) 118.8 120.5

Attached to bromine,

showing a moderate

downfield shift.

C-2 (C-I) 89.9 92.3

The "heavy atom

effect" of iodine

causes a significant

upfield shift.

C-3 (C-Br) 115.8 118.9
Similar to C-1,

attached to a bromine.

C-4 140.7 138.2

Unsubstituted carbon,

influenced by adjacent

halogens.

C-5 130.4 131.0

Unsubstituted carbon,

least affected by the

halogens.

C-6 160.7 158.5

Unsubstituted carbon,

significantly

deshielded by the

ortho iodine.
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Rationale for Assignments: The assignment of the experimental signals is based on established

trends for halogenated benzenes. The most upfield signal is characteristic of a carbon atom

bonded to iodine due to the heavy atom effect. The other signals are assigned based on the

expected electronic effects of the bromine and iodine substituents on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

Sample Concentration: A higher concentration of the sample (20-50 mg) is often required.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to

simplify the spectrum to single lines for each carbon.

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary

due to the lower natural abundance of the ¹³C isotope.

Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum and Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 1,3-Dibromo-2-iodobenzene is expected to

show a prominent molecular ion peak (M⁺). The most characteristic feature will be the isotopic

pattern of the molecular ion, which will be a cluster of peaks due to the presence of two

bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Molecular Ion (M⁺): The nominal molecular weight is 362 g/mol . The molecular ion region

will show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately

1:2:1, which is indicative of two bromine atoms.

Major Fragments:

[M - Br]⁺: Loss of a bromine radical (m/z 283, 285).
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[M - I]⁺: Loss of an iodine radical (m/z 235, 237, 239).

[M - Br - Br]⁺: Loss of two bromine radicals (m/z 204).

[C₆H₃I]⁺: (m/z 202).

[C₆H₃Br]⁺: (m/z 154, 156).

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: The sample can be introduced via a direct insertion probe for solid

samples or via a gas chromatograph (GC) for volatile samples.

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment

ions.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio.

Detection: An electron multiplier is used to detect the ions.

Fragmentation Pathway Diagram:

[C₆H₃Br₂I]⁺
(M⁺)

[C₆H₃BrI]⁺
(M-Br)

- Br•

[C₆H₃Br₂]⁺
(M-I)

- I•

[C₆H₃I]⁺
(M-2Br)

- Br•

[C₆H₃Br]⁺

- Br•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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